molecular formula C9H10NO6- B15132924 Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester

Cat. No.: B15132924
M. Wt: 228.18 g/mol
InChI Key: NWAGXLBTAPTCPR-UHFFFAOYSA-M
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Description

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester, also known by its CAS number 116920-04-8, is a chemical compound with the molecular formula C9H10NO6 and a molecular weight of 228.1788 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidinyl ester functional group. It is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester typically involves the esterification of pentanedioic acid with 2,5-dioxo-1-pyrrolidine. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted esters .

Scientific Research Applications

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester involves its reactivity with various biological molecules. It can form covalent bonds with amines and other nucleophiles, making it useful in bioconjugation and cross-linking applications. The molecular targets include proteins and enzymes, where it can modify their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Disuccinimidyl glutarate: Another ester used in cross-linking and bioconjugation.

    N-hydroxysuccinimide esters: A class of compounds with similar reactivity and applications.

    Pyrrolidone carboxylic acid derivatives: Compounds with similar structural features and uses

Uniqueness

Pentanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester stands out due to its specific ester functional group, which provides unique reactivity and stability. Its ability to form stable covalent bonds with biological molecules makes it particularly valuable in bioconjugation and cross-linking applications .

Properties

Molecular Formula

C9H10NO6-

Molecular Weight

228.18 g/mol

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoate

InChI

InChI=1S/C9H11NO6/c11-6-4-5-7(12)10(6)16-9(15)3-1-2-8(13)14/h1-5H2,(H,13,14)/p-1

InChI Key

NWAGXLBTAPTCPR-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)[O-]

Origin of Product

United States

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